

Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)pyridine
Cat. No.:	B1580974

[Get Quote](#)

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable tools for the medicinal chemist.^[1] Among these, **2-Chloro-6-(trifluoromethyl)pyridine** has emerged as a critical structural motif and a versatile synthetic intermediate. Its strategic importance lies in the synergistic effect of its substituents: the trifluoromethyl (-CF₃) group and the chlorine atom on the pyridine scaffold.

The trifluoromethyl group is renowned for its ability to enhance crucial drug-like properties, including increased lipophilicity for better membrane penetration, improved metabolic stability due to the strength of the C-F bond, and modulated electronic properties that can enhance binding affinity to target proteins.^{[1][2]} The chlorine atom provides a reactive handle for a variety of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions, allowing for the construction of more complex and biologically active molecules.^[3] This guide provides an in-depth examination of the core physical and chemical properties of **2-Chloro-6-(trifluoromethyl)pyridine**, offering field-proven insights and practical methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A comprehensive understanding of the fundamental physical properties of a compound is paramount for its effective use in synthesis, process development, and formulation. The data below has been consolidated from various authoritative sources to provide a reliable reference.

Property	Value	Source(s)
CAS Number	39890-95-4	[4][5][6][7]
Molecular Formula	C ₆ H ₃ ClF ₃ N	[4][5][6][7]
Molecular Weight	181.54 g/mol	[4][5][6][7]
Appearance	White to off-white crystalline solid or powder.[4][8]	[4][5][8]
Melting Point	32 - 36 °C	[4][5][7][9]
Boiling Point	147.5 °C (at 760 mmHg); 60-62 °C (at 8 mmHg)	[4][5][7][8]
Density	~1.416 g/cm ³ at 25 °C	[4][5][8]
Flash Point	~78 °C (closed cup)	[4][5][7][9]
Water Solubility	Insoluble	[4][9]
Refractive Index	~1.447	[5][8]

Discussion of Properties:

2-Chloro-6-(trifluoromethyl)pyridine is a low-melting solid, which may exist as a colorless to off-white liquid depending on ambient temperature.[4][5] Its insolubility in water is a key characteristic, influencing extraction and purification procedures, which typically rely on organic solvents.[4][9] The significant difference between its atmospheric and vacuum boiling points underscores the utility of vacuum distillation for purification to prevent thermal decomposition.

Spectroscopic Profile: A Structural Verification Workflow

While physical constants provide a macroscopic view, spectroscopic data offers confirmation at the molecular level. The following describes the expected spectroscopic characteristics essential for structural verification and quality control.

Caption: Spectroscopic workflow for structural confirmation.

- ^1H NMR: The proton NMR spectrum is expected to be simple, showing signals only in the aromatic region corresponding to the three protons on the pyridine ring. The coupling patterns (doublets and a triplet) would be characteristic of a 2,6-disubstituted pyridine system.
- ^{19}F NMR: The fluorine NMR spectrum should exhibit a sharp singlet, characteristic of the three equivalent fluorine atoms in the $-\text{CF}_3$ group. This is a definitive test for the presence and chemical environment of the trifluoromethyl moiety.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) at $m/z \approx 181$. A characteristic isotopic pattern for one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) would provide unambiguous confirmation of the compound's elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum would display strong absorption bands characteristic of C-F stretching (typically in the $1100\text{-}1300\text{ cm}^{-1}$ region), C-Cl stretching, and aromatic C=C and C=N stretching vibrations.

Experimental Protocols for Physical Property Determination

To ensure reproducibility and accuracy in research, standardized protocols are essential. The following methods describe self-validating systems for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise melting point range, which is a critical indicator of purity.

- Sample Preparation: Ensure the **2-Chloro-6-(trifluoromethyl)pyridine** sample is completely dry and finely powdered.
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

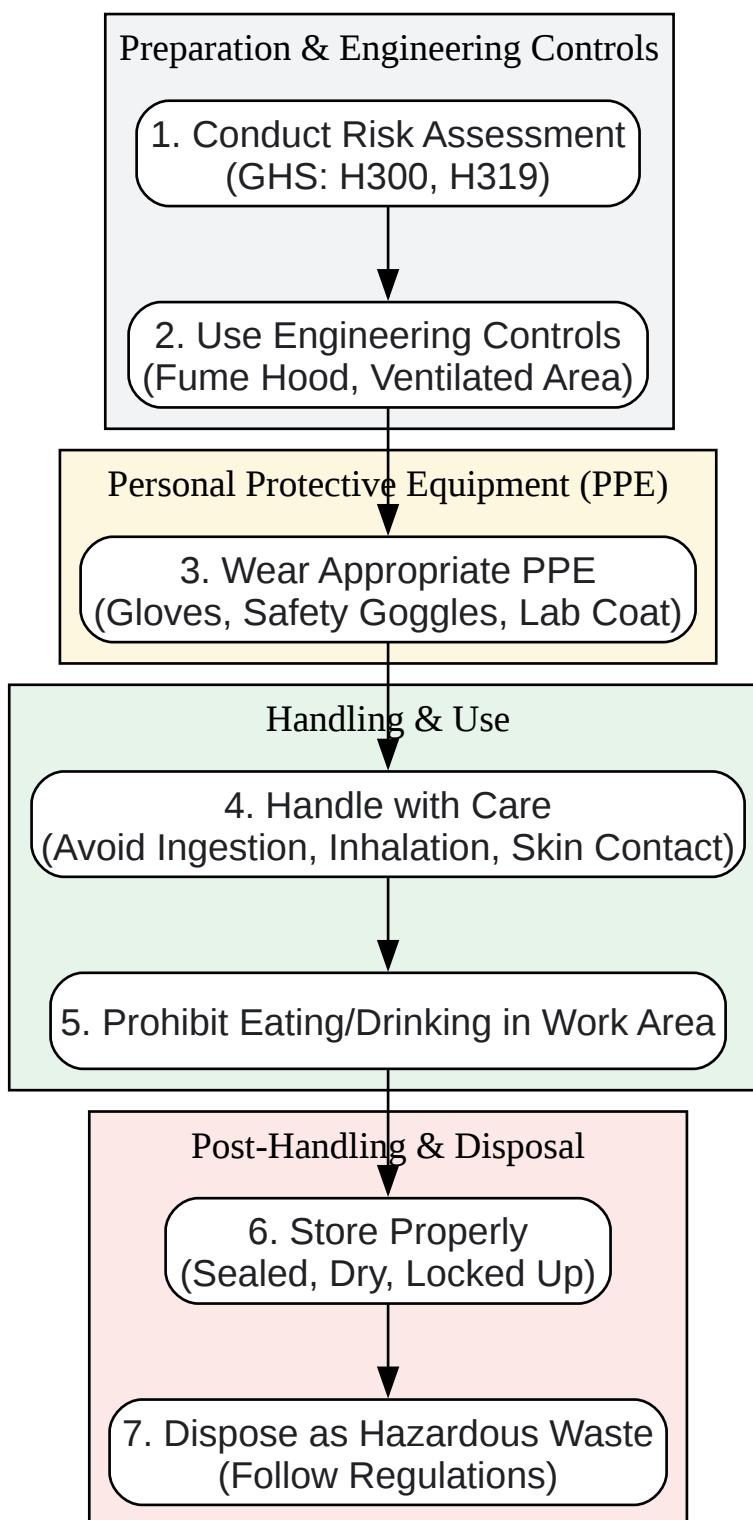
- Heating and Observation:
 - Heat the apparatus rapidly to about 15-20 °C below the expected melting point (32-36 °C).
 - Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample becomes a clear liquid (T_2).
- Validation: The melting point range is reported as $T_1 - T_2$. A narrow range (< 2 °C) is indicative of high purity.

Protocol 2: Boiling Point Determination under Reduced Pressure

Given the compound's high atmospheric boiling point, vacuum distillation is the preferred method for both purification and boiling point determination to avoid decomposition.

- Apparatus Setup: Assemble a micro-distillation apparatus suitable for vacuum work, including a Hickman still or similar equipment. Ensure all glass joints are properly sealed.
- Sample Introduction: Place a small volume (1-2 mL) of the compound into the distillation flask along with a boiling chip or magnetic stirrer.
- Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Carefully evacuate the system to the desired pressure (e.g., 8 mmHg).
- Heating: Gently heat the distillation flask using an oil bath.
- Observation and Measurement:
 - Observe for the condensation of vapor on the cold finger or condenser.
 - Record the temperature at which the condensate is consistently forming. This temperature, along with the corresponding pressure, is the boiling point.

- Validation: The measurement should be repeatable. The observed boiling point of 60-62 °C at 8 mmHg serves as a benchmark for successful execution.[4][5][7]


Chemical Reactivity, Stability, and Safe Handling

The utility of **2-Chloro-6-(trifluoromethyl)pyridine** in synthesis is defined by its reactivity and stability.

- Stability: The compound is stable under standard storage conditions (room temperature, sealed, dry, dark place).[4] However, it may be sensitive to light, and prolonged exposure should be avoided.[9]
- Incompatibilities: It is reactive with strong oxidizing agents, strong acids, and strong bases. [4][9] Contact with these materials should be avoided to prevent vigorous or hazardous reactions.
- Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and halides.[9]

Safety and Handling Workflow

Due to its toxicity profile—classified as fatal if swallowed and causing serious eye irritation—strict adherence to safety protocols is mandatory.[5][7][10]

[Click to download full resolution via product page](#)

Caption: Logical workflow for safe handling and use.

GHS Hazard Statements:

- H300: Fatal if swallowed.[5][7][11]
- H315: Causes skin irritation.[10]
- H319: Causes serious eye irritation.[5][7][10]
- H335: May cause respiratory irritation.[10]

Precautionary Measures:

- Work in a well-ventilated fume hood.[9]
- Wear protective gloves, safety goggles with side shields, and a lab coat.[5][11]
- Do not eat, drink, or smoke when using this product.[5][11]
- Wash hands and skin thoroughly after handling.[5][11]
- Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably locked up.[5][6]
- Dispose of contents and container to an approved hazardous waste treatment facility.[5]

Conclusion

2-Chloro-6-(trifluoromethyl)pyridine is a foundational building block whose value is derived directly from its distinct physical and chemical properties. Its low melting point, solubility profile, and thermal characteristics dictate the practical conditions for its use in synthesis and purification. The presence of the trifluoromethyl and chloro substituents not only defines its utility in creating novel pharmaceuticals and agrochemicals but also necessitates strict adherence to safety and handling protocols due to its toxicity. This guide provides the technical data and procedural knowledge required for scientists to utilize this important compound effectively and safely in their research and development endeavors.

References

- ChemBK. (n.d.). **2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE**. Retrieved from [\[Link\]](#)
- Chemsr. (2025). CAS#:136353-03-2 | 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine. Retrieved from [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [\[Link\]](#)
- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [\[Link\]](#)
- Oakwood Chemical. (n.d.). **2-Chloro-6-(trifluoromethyl)pyridine**. Retrieved from [\[Link\]](#)
- Journal of the Chemical Society, Perkin Transactions 1. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-6-(trifluoromethyl)pyridine CAS#: 39890-95-4 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 7. 2-Chloro-6-(trifluoromethyl)pyridine 96 39890-95-4 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580974#2-chloro-6-trifluoromethyl-pyridine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com